N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Description
N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H26N4S and its molecular weight is 390.55. The purity is usually 95%.
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Biological Activity
N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dihydropyrrolo[1,2-a]pyrazine core, which is known for its potential therapeutic applications. The synthesis typically involves multi-component reactions that yield high purity and yield. The synthetic pathway may include:
- Starting Materials : Pyridine derivatives and diethylphenyl precursors.
- Reagents : Common reagents include ammonium acetate and various solvents like ethanol.
- Conditions : Reactions are often conducted under controlled temperatures (e.g., 80 °C) for specified durations (e.g., 2 hours).
Biological Activities
The biological activities of this compound encompass a range of pharmacological effects:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the pyrazine scaffold have shown promising antiproliferative effects against various cancer cell lines including breast and lung cancer cells. The mechanism may involve the inhibition of critical pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
This compound has shown activity against various bacterial strains. Compounds with similar structures have been tested against pathogens like E. coli and S. aureus, indicating potential use as antimicrobial agents.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variability : Changes in the diethyl or pyridine substituents can enhance or diminish biological efficacy.
- Ring Modifications : Alterations in the dihydropyrrolo structure may impact binding affinity to biological targets.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4S/c1-3-17-7-5-8-18(4-2)21(17)25-23(28)27-16-15-26-14-6-9-20(26)22(27)19-10-12-24-13-11-19/h5-14,22H,3-4,15-16H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDPKTKIDYCHIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.